

"3-Methoxy-1,2,4-thiadiazol-5-amine" physical and chemical characteristics

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Compound of Interest

Compound Name: 3-Methoxy-1,2,4-thiadiazol-5-amine

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An In-Depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-Methoxy-1,2,4-thiadiazol-5-amine**, tailored for researchers, scientists, and professionals in drug development. This document summarizes its known properties, outlines representative experimental protocols, and visualizes relevant chemical and biological concepts.

Core Physical and Chemical Data

3-Methoxy-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. The presence of both an amine and a methoxy group on the thiadiazole ring suggests its potential as a versatile building block in medicinal chemistry.

Property	Value	Reference
Molecular Formula	C ₃ H ₅ N ₃ OS	[1]
Molecular Weight	131.16 g/mol	[1]
CAS Numbers	98022-43-6, 363179-65-1	[1] [2]
Melting Point	149-151 °C (predicted)	[1]
Boiling Point	254.0 ± 23.0 °C (predicted)	[1]
pKa (predicted)	2.0 ± 0.11	[1]

Spectral Characteristics (Predicted)

While specific experimental spectra for **3-Methoxy-1,2,4-thiadiazol-5-amine** are not readily available in the cited literature, the expected spectral characteristics can be inferred from data on analogous 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methoxy (O-CH₃) protons, expected around δ 3.7-4.0 ppm.- A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O. The chemical shift can vary significantly depending on the solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the methoxy carbon, typically in the range of δ 55-60 ppm.- Two signals for the thiadiazole ring carbons, expected in the region of δ 150-180 ppm.[6][7]
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- N-H stretching of the primary amine as one or two bands in the 3100-3400 cm⁻¹ region.- C-H stretching of the methoxy group around 2800-3000 cm⁻¹.- C=N and N=N stretching vibrations of the thiadiazole ring in the 1500-1650 cm⁻¹ region.- C-O stretching of the methoxy group around 1200-1300 cm⁻¹.- C-S stretching within the heterocyclic ring.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (131.16).- Fragmentation patterns may involve the loss of the methoxy group, the amine group, or cleavage of the thiadiazole ring.

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Methoxy-1,2,4-thiadiazol-5-amine** are not explicitly published. However, a general and representative synthetic approach for 5-amino-substituted 1,2,4-thiadiazoles involves the oxidative cyclization of N-amidino-thioureas or related intermediates.[8] Below is a generalized protocol based on similar syntheses.

Representative Synthesis of a 5-Amino-1,2,4-thiadiazole Derivative

A common route to the 1,2,4-thiadiazole core involves the reaction of a thiosemicarbazide derivative with a cyclizing agent, often an oxidizing agent, in a suitable solvent.[3][8]

Materials:

- A suitable N-acyl-thiosemicarbazide or related precursor.
- An oxidizing agent (e.g., hydrogen peroxide, iodine, or ferric chloride).
- A suitable solvent (e.g., ethanol, methanol, or acetic acid).
- A base or acid catalyst as required by the specific reaction mechanism.

Procedure:

- The starting thiosemicarbazide derivative is dissolved or suspended in the chosen solvent.
- The cyclizing/oxidizing agent is added to the reaction mixture, often portion-wise or as a solution, while maintaining a specific temperature (which can range from room temperature to reflux).
- The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up. This may involve cooling, filtration to remove any solids, and extraction with an organic solvent.
- The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including:

- NMR Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- FT-IR Spectroscopy: To identify functional groups.
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

- Melting Point Analysis: To assess purity.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 1,2,4-thiadiazole derivative.

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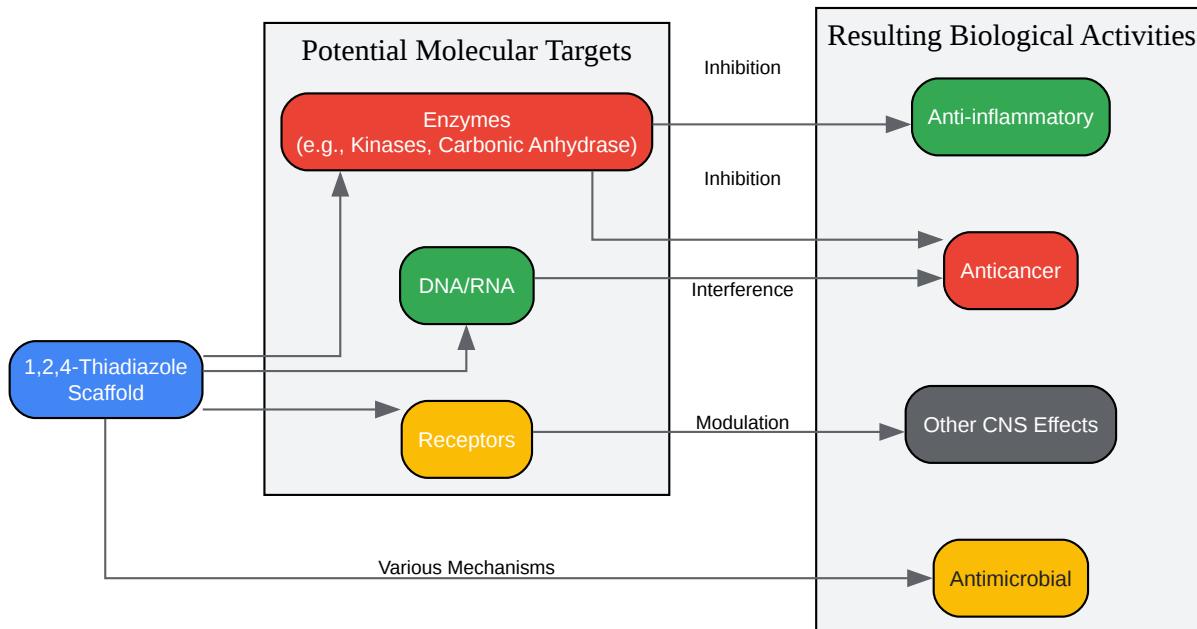
Fig. 1: Generalized workflow for synthesis and characterization.

Biological Activity and Potential Signaling Pathways

While no specific signaling pathways for **3-Methoxy-1,2,4-thiadiazol-5-amine** have been documented, the broader class of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives has been extensively studied for a variety of biological activities.^{[9][10]} These compounds are recognized as important scaffolds in drug discovery.^[11]

The biological effects of thiadiazole derivatives are diverse and can be attributed to their ability to interact with various biological targets, including enzymes and receptors. Some of the reported activities for this class of compounds include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.^{[9][12]} The anticancer activity, for instance, may be linked to the inhibition of specific kinases or interference with DNA replication processes.^[12]

The following diagram provides a conceptual overview of the potential biological activities and mechanisms of action for the 1,2,4-thiadiazole scaffold.



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Fig. 2: Potential biological activities of the 1,2,4-thiadiazole scaffold.

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